Cas no 68134-25-8 (2-amino-3,4-xylenol)
2-amino-3,4-xylenol Chemical and Physical Properties
Names and Identifiers
-
- 2-amino-3,4-xylenol
- 2-amino-3,4-dimethylphenol
- Phenol, 2-amino-3,4-dimethyl-
- AKOS006341742
- NS00036435
- Dimethyl-o-Aminophenol
- 7SC5H39HND
- methyl 2-amino-3-methylphenol
- 68134-25-8
- SCHEMBL118836
- ISKXCVCGYJQVMQ-UHFFFAOYSA-N
- DTXSID6071160
- EINECS 268-737-2
- BB 0258776
-
- Inchi: 1S/C8H11NO/c1-5-3-4-7(10)8(9)6(5)2/h3-4,10H,9H2,1-2H3
- InChI Key: ISKXCVCGYJQVMQ-UHFFFAOYSA-N
- SMILES: OC1C=CC(C)=C(C)C=1N
Computed Properties
- Exact Mass: 137.08413
- Monoisotopic Mass: 137.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- PSA: 46.25
2-amino-3,4-xylenol Pricemore >>
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2-amino-3,4-xylenol Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 2-amino-3,4-xylenol
2-Amino-3,4-xylenol (CAS No. 68134-25-8): An Overview of Its Chemical Properties and Applications
2-Amino-3,4-xylenol (CAS No. 68134-25-8) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as 2-amino-3,4-dimethylphenol, is characterized by its unique molecular structure, which includes an amino group and two methyl groups attached to a phenol ring. The combination of these functional groups imparts a range of chemical and physical properties that make it a valuable intermediate in various synthetic processes and applications.
The molecular formula of 2-amino-3,4-xylenol is C9H11NO2, and its molecular weight is approximately 165.19 g/mol. The compound is a white to off-white solid at room temperature and is soluble in water and many organic solvents. Its melting point is around 70-75°C, and it has a boiling point of approximately 260°C at standard atmospheric pressure. These physical properties make it suitable for use in a variety of chemical reactions and processes.
In terms of its chemical reactivity, 2-amino-3,4-xylenol exhibits several notable characteristics. The amino group can participate in nucleophilic substitution reactions, making it useful in the synthesis of more complex molecules. The phenolic hydroxyl group can undergo esterification, etherification, and other reactions involving the formation of covalent bonds. Additionally, the presence of two methyl groups on the aromatic ring can influence the compound's electronic properties and reactivity, making it a valuable starting material for the synthesis of dyes, pigments, and other fine chemicals.
Recent research has highlighted the potential applications of 2-amino-3,4-xylenol in various fields. In the pharmaceutical industry, this compound has been explored as an intermediate in the synthesis of drugs with therapeutic potential. For example, studies have shown that derivatives of 2-amino-3,4-xylenol can exhibit anti-inflammatory and antioxidant properties, which are crucial for the development of new treatments for inflammatory diseases and oxidative stress-related conditions.
In addition to its pharmaceutical applications, 2-amino-3,4-xylenol has found use in the field of materials science. Researchers have investigated its potential as a precursor for the synthesis of advanced materials with unique optical and electronic properties. For instance, derivatives of this compound have been used to create polymers with enhanced conductivity and stability, which have applications in electronics and energy storage devices.
The environmental impact of 2-amino-3,4-xylenol is another area of ongoing research. Studies have focused on understanding its biodegradability and potential effects on aquatic ecosystems. While initial findings suggest that the compound is relatively stable under environmental conditions, further research is needed to fully assess its long-term impact on the environment.
In conclusion, 2-amino-3,4-xylenol (CAS No. 68134-25-8) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceutical research. Its unique molecular structure and chemical properties make it a valuable intermediate in various synthetic processes and a promising candidate for the development of new materials and drugs. As research continues to advance our understanding of this compound's potential uses and environmental impact, it is likely to play an increasingly important role in scientific and industrial applications.
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